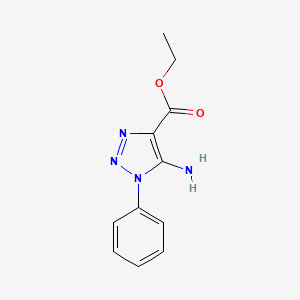

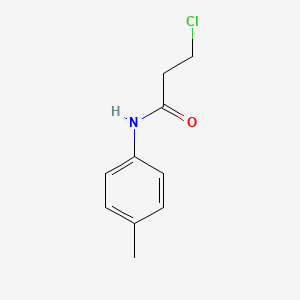

3-氯-N-(4-甲基苯基)丙酰胺

描述

Synthesis Analysis

The synthesis of compounds related to 3-chloro-N-(4-methylphenyl)propanamide involves multi-step reaction sequences. For instance, the synthesis of a diphenylpropylamine NMDA receptor antagonist started from 3,3′-difluorobenzophenone and proceeded through a three-step reaction sequence, culminating in a catalytic tritiation step . Similarly, N-aryl-3-(indol-3-yl)propanamides were synthesized through a sequence of reactions, with one of the compounds showing significant immunosuppressive activity . These studies demonstrate the complexity and precision required in synthesizing such compounds, which often involve multiple steps and careful selection of precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds in this class can be complex, as evidenced by the synthesis of a molecule with a dihedral angle of 64.0° between substituted quinolyl and phenyl groups . The structure was confirmed using various techniques, including X-ray diffraction, which provided detailed geometric parameters. Density functional theory (DFT) calculations were used to optimize geometric bond lengths and angles, which were then compared with experimental values . This highlights the importance of both experimental and theoretical methods in understanding the molecular structure of such compounds.

Chemical Reactions Analysis

The reactivity of these compounds can be manipulated by substituting different functional groups. For example, the exchange of a Cl-atom in a chloroformamidine group with O-, S-, or N-nucleophiles led to the production of new compounds . This indicates that the chemical reactivity of the core structure can be significantly altered by introducing different substituents, which can lead to a variety of chemical behaviors and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of a methyl group on the phenyl ring can affect the characteristic frequencies of the amide group, as shown in the study of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide . Spectroscopic investigations, including FTIR and FT-Raman spectra, along with ab initio and DFT studies, were used to determine the structural, thermodynamical, and vibrational characteristics of these compounds . These studies provide insights into how structural modifications can influence the properties of the compounds, which is crucial for designing compounds with desired characteristics.

科学研究应用

溶解性和溶解性质

- 研究了2-氯-N-(4-甲基苯基)丙酰胺在不同溶剂混合物中的溶解度,为了解其溶解性质和饱和温度特性提供了见解。这对于了解其在不同环境中的行为(Pascual et al., 2017)至关重要。

抗菌活性

- 从3-[(4-甲基苯基)氨基]丙酰肼合成唑类衍生物,包括3-氯-N-(4-甲基苯基)丙酰胺,对根瘤放线菌表现出良好的抗菌活性,表明在抗微生物应用中具有潜力(Tumosienė等,2012)。

免疫抑制活性

- 合成N-芳基-3-(吲哚-3-基)丙酰胺,包括与3-氯-N-(4-甲基苯基)丙酰胺结构相关的化合物,显示出显著的免疫抑制活性,表明在免疫学研究或治疗中具有潜力(Giraud et al., 2010)。

抗微生物性能

- 含有4-乙酰基苯基片段的芳基取代卤代(硫氰酸)酰胺,与3-氯-N-(4-甲基苯基)丙酰胺相关,表现出抗菌和抗真菌活性,突显其作为抗微生物剂的潜力(Baranovskyi et al., 2018)。

药代动力学和代谢

- 对选择性雄激素受体调节剂的药代动力学和代谢研究,包括3-氯-N-(4-甲基苯基)丙酰胺的衍生物,为了解其在临床前研究中的吸收、清除和代谢转化提供了宝贵信息(Wu et al., 2006)。

量子化学研究

- 与3-氯-N-(4-甲基苯基)丙酰胺在结构上相似的化合物的量子化学研究,如比卡鲁胺,揭示了对制药应用重要的分子性质,特别是在癌症治疗中(Otuokere & Amaku, 2015)。

振动光谱和分子结构

- 对氯代苯基异氰酸酯的振动光谱和分子结构进行的研究,与3-氯-N-(4-甲基苯基)丙酰胺密切相关,提供了对其物理性质和在化学分析和合成中的潜在应用的详细见解(Doddamani et al., 2007)。

连续结晶过程

- 在甲苯中对2-氯-N-(4-甲基苯基)丙酰胺进行连续结晶过程的开发,突显了制药制造业的进展,强调在活性药物成分生产中控制颗粒大小和产量的重要性(Pascual et al., 2022)。

抗疟疾潜力

- 基于氨基乙酰胺的化合物,与3-氯-N-(4-甲基苯基)丙酰胺结构相关,对疟原虫表现出强大的活性,表明作为疟疾治疗的新颖引物的潜力(Norcross et al., 2019)。

安全和危害

属性

IUPAC Name |

3-chloro-N-(4-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUKNSNXTYIEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

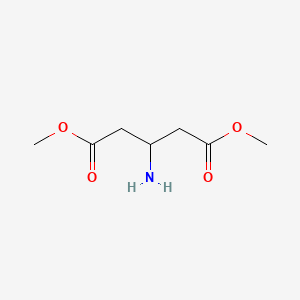

CC1=CC=C(C=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292482 | |

| Record name | 3-chloro-N-(4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(4-methylphenyl)propanamide | |

CAS RN |

19342-88-2 | |

| Record name | NSC83154 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-N-(4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)

![(2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1331125.png)